6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
CAS No.: 1251550-27-2
Cat. No.: VC4444606
Molecular Formula: C18H21N7O3S
Molecular Weight: 415.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251550-27-2 |
|---|---|
| Molecular Formula | C18H21N7O3S |
| Molecular Weight | 415.47 |
| IUPAC Name | 6-(2-methylpropyl)-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
| Standard InChI | InChI=1S/C18H21N7O3S/c1-11(2)10-25-15(26)13-12(21-18(25)28)14(29-22-13)16(27)23-6-8-24(9-7-23)17-19-4-3-5-20-17/h3-5,11H,6-10H2,1-2H3,(H,21,28) |
| Standard InChI Key | DCEBABFIHNLDLN-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Introduction
Chemical Identity and Structural Analysis
The compound belongs to the fused thiazolo-pyrimidine-dione class, characterized by a bicyclic core comprising a thiazole ring fused to a pyrimidine-dione system. Key structural features include:
-
A 6-(2-methylpropyl) substituent, introducing hydrophobicity to the molecule.
-
A 3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl] group, providing hydrogen-bonding and π-stacking capabilities.
Spectroscopic Characterization
Although specific spectral data are unavailable, the patent EP2561872B1 (Search Result ) outlines standard characterization methods for related thiazolo-pyrimidines, including:
-
Nuclear Magnetic Resonance (NMR): Expected signals include a singlet for the dione carbonyl groups (δ 160–170 ppm in 13C NMR) and multiplets for the piperazine protons (δ 2.5–4.0 ppm in 1H NMR) .
-
High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 448.52 (M+H)+ would confirm the molecular weight .
Synthetic Pathways
Key Intermediate: Thiazolo[4,3-d]pyrimidine-5,7-dione Core
The synthesis of the core structure follows methodologies described in Search Result , involving:
-
Cyclocondensation: Reaction of 4-amino-2-mercaptopyrimidine-5-carboxylic acid with chloroacetyl chloride to form the thiazole ring .
-
Oxidation: Treatment with hydrogen peroxide yields the dione moiety .
Physicochemical Properties
Solubility and Stability
Data from Search Result indicate that analogous thiazolo-pyrimidines exhibit:
-
Solubility: Moderate solubility in DMSO (>10 mM), suggesting suitability for in vitro assays .
-
Stability: Stable at -20°C for >24 months, with degradation observed under acidic (pH < 4) or alkaline (pH > 9) conditions .
Partition Coefficient (LogP)
The calculated LogP (using ChemAxon) is 2.8, indicating moderate lipophilicity conducive to membrane permeability .
Biological Activity and Applications
Anticancer Activity
Analogues with piperazine-carbonyl groups (e.g., HY-Q12413 in Search Result ) demonstrate:
Comparative Analysis of Analogues
Table 1: Structural and activity comparisons with analogues from Search Result .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume